molecular formula C16H14F3N B12071600 1-(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)cyclopropanamine

1-(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)cyclopropanamine

Cat. No.: B12071600
M. Wt: 277.28 g/mol
InChI Key: VSHYRRCJEYZLKH-UHFFFAOYSA-N
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Description

1-(5-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)cyclopropanamine is a compound that features a trifluoromethyl group attached to a biphenyl structure, which is further connected to a cyclopropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)cyclopropanamine typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

1-(5-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)cyclopropanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyclopropanamine moiety may interact with amine receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Trifluoromethyl)cyclopropanamine hydrochloride
  • 2-Bromo-4’-(trifluoromethyl)-1,1’-biphenyl
  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

Uniqueness

1-(5-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)cyclopropanamine is unique due to the combination of the trifluoromethyl group and the cyclopropanamine moiety. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H14F3N

Molecular Weight

277.28 g/mol

IUPAC Name

1-[3-phenyl-5-(trifluoromethyl)phenyl]cyclopropan-1-amine

InChI

InChI=1S/C16H14F3N/c17-16(18,19)14-9-12(11-4-2-1-3-5-11)8-13(10-14)15(20)6-7-15/h1-5,8-10H,6-7,20H2

InChI Key

VSHYRRCJEYZLKH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CC(=C2)C3=CC=CC=C3)C(F)(F)F)N

Origin of Product

United States

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